molecular formula C8H12NNaO2 B567796 2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 CAS No. 1255717-20-4

2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1

Cat. No.: B567796
CAS No.: 1255717-20-4
M. Wt: 177.179
InChI Key: JHOVJACQYBJGAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[221]heptane-2-acetic acid, sodiuM salt (1 is a chemical compound with the molecular formula C8H12NNaO2 It is a sodium salt derivative of 2-azabicyclo[221]heptane-2-acetic acid, which is known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions often include the use of palladium catalysts and specific reaction temperatures and times to achieve optimal yields.

Industrial Production Methods

Industrial production methods for sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid are not well-documented in the public domain. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing complex bicyclic structures and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane-2-acetic acid: The parent compound without the sodium salt.

    2-Azabicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic structure but different ring sizes and functional groups.

    7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic structure.

Uniqueness

2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological activity. The presence of the sodium ion can also affect the compound’s interactions with other molecules and its overall stability.

Properties

CAS No.

1255717-20-4

Molecular Formula

C8H12NNaO2

Molecular Weight

177.179

IUPAC Name

sodium;2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate

InChI

InChI=1S/C8H13NO2.Na/c10-8(11)5-9-4-6-1-2-7(9)3-6;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1

InChI Key

JHOVJACQYBJGAD-UHFFFAOYSA-M

SMILES

C1CC2CC1CN2CC(=O)[O-].[Na+]

Origin of Product

United States

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